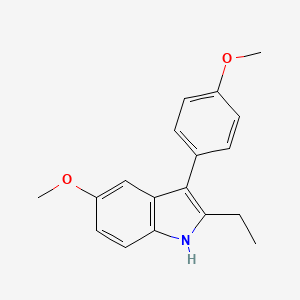
1-(3-Morpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Morpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a morpholine ring fused with a pyrazine ring, which is further connected to an imidazole ring bearing a carboxylic acid group. The intricate arrangement of these functional groups endows the compound with distinctive chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Morpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the morpholinopyrazine intermediate, which is then subjected to further functionalization to introduce the imidazole ring and the carboxylic acid group. Key steps in the synthesis may include:
Nucleophilic substitution: reactions to introduce the morpholine ring.
Cyclization: reactions to form the pyrazine and imidazole rings.
Oxidation: or reactions to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
化学反应分析
Types of Reactions
1-(3-Morpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学研究应用
1-(3-Morpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid has found applications in several scientific domains:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism by which 1-(3-Morpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid exerts its effects is often related to its ability to interact with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For instance, the imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their function. The morpholine and pyrazine rings may enhance the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
1-(3-Piperidinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid: Similar structure but with a piperidine ring instead of morpholine.
1-(3-Morpholinopyridin-2-yl)-1H-imidazole-4-carboxylic acid: Contains a pyridine ring instead of pyrazine.
1-(3-Morpholinopyrazin-2-yl)-1H-imidazole-5-carboxylic acid: Differing position of the carboxylic acid group.
Uniqueness
1-(3-Morpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid stands out due to the specific arrangement of its functional groups, which imparts unique chemical reactivity and biological activity. The combination of morpholine, pyrazine, and imidazole rings in a single molecule is relatively rare, making it a valuable compound for research and development.
属性
分子式 |
C12H13N5O3 |
|---|---|
分子量 |
275.26 g/mol |
IUPAC 名称 |
1-(3-morpholin-4-ylpyrazin-2-yl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C12H13N5O3/c18-12(19)9-7-17(8-15-9)11-10(13-1-2-14-11)16-3-5-20-6-4-16/h1-2,7-8H,3-6H2,(H,18,19) |
InChI 键 |
NVNWNNARBSQKFB-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=NC=CN=C2N3C=C(N=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



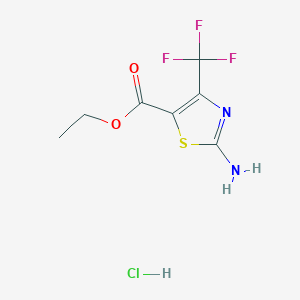
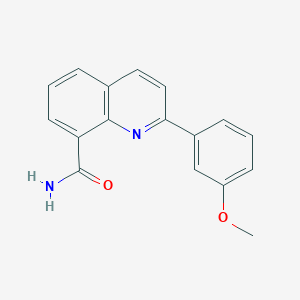

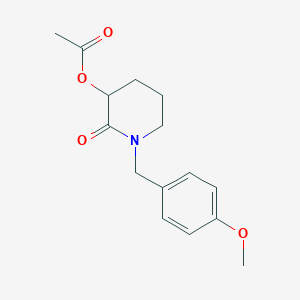
![9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,8,10-trione](/img/structure/B11845851.png)
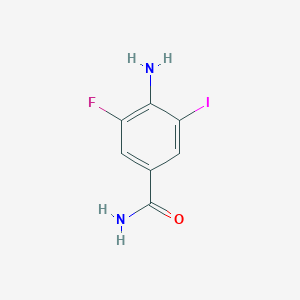
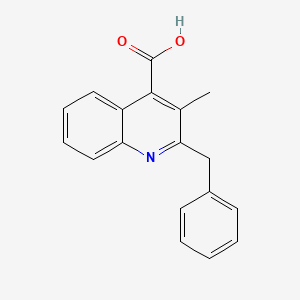
![2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylic acid](/img/structure/B11845859.png)

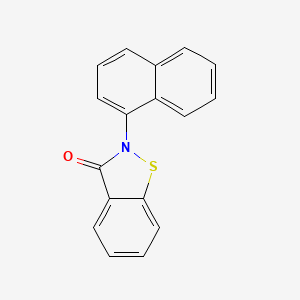
![2-[(E)-2-(4-chlorophenyl)vinyl]quinolin-8-ol](/img/structure/B11845870.png)
![6-Benzofurancarboxaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B11845878.png)
